4-Isopropyl-1H-pyrazole hydrochloride
Overview
Description
4-Isopropyl-1H-pyrazole hydrochloride is a halogenated heterocyclic compound with the molecular formula C6H11ClN2 It is a derivative of pyrazole, characterized by the presence of an isopropyl group at the fourth position and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1H-pyrazole hydrochloride typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized catalysts and solvents to enhance yield and purity. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplified reaction workup .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-Isopropyl-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like alcohol dehydrogenase, affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-Methyl-1H-pyrazole hydrochloride
- 4-Ethyl-1H-pyrazole hydrochloride
- 4-Phenyl-1H-pyrazole hydrochloride
Comparison: 4-Isopropyl-1H-pyrazole hydrochloride is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it distinct in terms of reactivity and biological activity compared to its methyl, ethyl, and phenyl counterparts. The isopropyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and biological targets .
Properties
IUPAC Name |
4-propan-2-yl-1H-pyrazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-5(2)6-3-7-8-4-6;/h3-5H,1-2H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRWAJSALFMMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNN=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-61-1 | |
Record name | 4-(propan-2-yl)-1H-pyrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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